Anamorelin

Catalog No.
S680814
CAS No.
249921-19-5
M.F
C31H42N6O3
M. Wt
546.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anamorelin

CAS Number

249921-19-5

Product Name

Anamorelin

IUPAC Name

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide

Molecular Formula

C31H42N6O3

Molecular Weight

546.7 g/mol

InChI

InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)/t26-,31-/m1/s1

InChI Key

VQPFSIRUEPQQPP-MXBOTTGLSA-N

SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N

Synonyms

anamorelin, anamorelin hydrochloride

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N

Isomeric SMILES

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N

Ghrelin Receptor Agonist for Appetitive Stimulation:

Anamorelin is a small molecule orally administered drug classified as a ghrelin receptor agonist []. Ghrelin is a natural hormone produced in the stomach that stimulates appetite and promotes energy balance []. By mimicking the effects of ghrelin on the ghrelin receptor, anamorelin aims to improve appetite and food intake in patients suffering from cachexia, a debilitating condition characterized by involuntary weight loss and muscle wasting commonly associated with advanced-stage cancers [, ].

Clinical Trials and Regulatory Approval:

Anamorelin has undergone extensive clinical evaluation, with several Phase II and III trials investigating its efficacy and safety in treating cancer cachexia associated with various cancers, including non-small cell lung cancer, gastric cancer, pancreatic cancer, and colorectal cancer [, , ].

While anamorelin failed to receive marketing approval in some regions like the United States and Europe, it was granted regulatory approval in Japan in December 2020 for the treatment of weight loss and anorexia associated with specific types of cancer cachexia []. This approval was based on positive results from Phase II trials demonstrating an increase in lean body mass and improvement in appetite scores in patients with these conditions [, ].

  • Origin: Anamorelin is a synthetic, non-peptide small molecule that mimics the effects of the natural hormone ghrelin [, ]. Ghrelin is known as the "hunger hormone" as it stimulates appetite. Anamorelin was developed by Helsinn Healthcare SA [].
  • Significance: Cancer cachexia is a complex syndrome characterized by muscle wasting, weight loss, and fatigue. It significantly reduces the quality of life for cancer patients and can make treatment more difficult []. Anamorelin is being investigated as a potential treatment to improve appetite, muscle mass, and overall well-being in cancer patients suffering from cachexia [, ].

Molecular Structure Analysis

  • Anamorelin has a unique cyclic structure containing a piperidine ring and a thiazole ring [].
  • Key features: The structure includes hydrogen bond donors and acceptors, which are believed to be important for its interaction with the ghrelin receptor [].

Chemical Reactions Analysis

  • The detailed synthesis of Anamorelin is a proprietary process not publicly available.
  • Anamorelin is thought to undergo metabolism in the liver and is eliminated primarily through the kidneys [].

Physical And Chemical Properties Analysis

  • Melting point: 228-232 °C [].
  • Solubility: Slightly soluble in water [].
  • Stability: Stable under recommended storage conditions [].
  • Anamorelin acts as a selective agonist of the ghrelin receptor. When it binds to the receptor, it stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) from the pituitary gland [].
  • GH and IGF-1 play a crucial role in promoting muscle growth and metabolism, ultimately leading to increased appetite, weight gain, and improved muscle mass in patients with cancer cachexia [].
  • Clinical trials have shown that Anamorelin is generally well-tolerated with a low incidence of serious side effects [, ].
  • The most common side effects reported include nausea, vomiting, peripheral edema (swelling), and fatigue [, ].
  • Anamorelin is not recommended for pregnant or breastfeeding women due to a lack of safety data in these populations [].
During its synthesis and metabolism. The primary reaction involves the binding of anamorelin to the growth hormone secretagogue receptor, leading to the activation of intracellular signaling pathways that promote growth hormone release. This binding is characterized by a high affinity (0.70 nM) for the receptor, which is slightly lower than that of natural ghrelin .

Additionally, anamorelin is metabolized primarily by cytochrome P450 3A4, resulting in several metabolites that retain some biological activity. The main metabolites include M4 (a monooxidized form) and M6 (an N-demethylated form), which also exhibit competitive inhibition of ghrelin binding to its receptor .

Anamorelin exhibits significant biological activity by increasing plasma levels of growth hormone and insulin-like growth factor 1. This increase occurs without affecting other hormones such as prolactin or cortisol, indicating its selective action on growth hormone pathways . Clinical studies have shown that anamorelin improves appetite and muscle mass in patients with cancer cachexia, demonstrating its potential to counteract the effects of inflammatory cytokines that contribute to muscle wasting .

Moreover, anamorelin has anti-inflammatory properties; it inhibits the expression of pro-inflammatory cytokines such as interleukin-1α and tumor necrosis factor-alpha, thereby reducing inflammation and muscle breakdown .

The synthesis of anamorelin involves several steps with specific reagents and conditions. A typical synthesis method includes:

  • Starting Materials: The synthesis begins with 1,2,2-trimethylformylhydrazine as a key intermediate.
  • Reaction Conditions: The reaction typically occurs in solvents such as N,N-dimethylformamide or dimethyl sulfoxide at controlled temperatures (e.g., 50 °C to 70 °C) to facilitate the precipitation of the product.
  • Purification: Following the reaction, the crude product undergoes purification through crystallization techniques to obtain the desired crystal form with high purity levels (>99%) as determined by high-performance liquid chromatography .

Anamorelin is primarily investigated for its application in treating cancer cachexia—a condition characterized by severe weight loss and muscle wasting in cancer patients. Clinical trials have demonstrated its efficacy in enhancing appetite and increasing lean body mass in patients with advanced lung cancer . Despite its potential benefits, anamorelin faced regulatory challenges; it was recommended for marketing authorization refusal by the European Medicines Agency due to concerns over marginal effects on lean body mass and inadequate safety data .

Anamorelin shares similarities with several other compounds that act on the ghrelin receptor or influence growth hormone levels. Below is a comparison highlighting its uniqueness:

Compound NameTypeMechanism of ActionUnique Features
GhrelinEndogenous peptideStimulates appetite and GH releaseNatural hormone; direct physiological role
Growth Hormone-Releasing Peptide-6PeptideStimulates GH secretionShorter half-life; requires injection
MacimorelinNon-peptide agonistSelective GHSR agonistSimilar mechanism but different structure
JMV 2959Non-peptide agonistGHSR agonistHigher selectivity for GHSR

Anamorelin's distinctiveness lies in its oral bioavailability and selectivity for the ghrelin receptor without affecting other hormonal pathways significantly. This specificity allows it to be a promising candidate for targeted therapies in cachexia without broad systemic effects observed with other compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

546.33183922 g/mol

Monoisotopic Mass

546.33183922 g/mol

Heavy Atom Count

40

UNII

DD5RBA1NKF

Sequence

XW

Drug Indication

Investigated for use/treatment in cachexia and anorexia.
Treatment of anorexia, cachexia or unintended weight loss in adult patients with non-small cell lung cancer (NSCLC)

Pharmacology

Anamorelin is a synthetic, orally bioavailable, small-molecule ghrelin mimetic with appetite-stimulating and anabolic activities. Anamorelin binds to and stimulates the growth hormone secretagogue receptor (GHSR) centrally, thereby mimicking the appetite-stimulating and growth hormone-releasing effects of ghrelin. Stimulation of GHSR may also reduce the production of the pro-inflammatory cytokines TNF-alpha and interleukin-6, which may play a direct role in cancer-related loss of appetite.

ATC Code

V03

Other CAS

249921-19-5

Wikipedia

Anamorelin

Use Classification

Human drugs -> All other therapeutic products -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15

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